molecular formula C15H10F6O6S2 B3164131 Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) CAS No. 889676-12-4

Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)

Cat. No.: B3164131
CAS No.: 889676-12-4
M. Wt: 464.4 g/mol
InChI Key: QDLVLFXYEUFYDM-UHFFFAOYSA-N
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Description

Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) (CAS: 889676-12-4) is a symmetric aromatic compound featuring a methylene-bridged biphenyl core with two trifluoromethanesulfonate (triflate) groups. Triflates are highly reactive leaving groups, making this compound valuable in organic synthesis for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings . It is commercially available with a purity of 95% and is typically used in research settings for constructing complex molecules .

Properties

IUPAC Name

[4-[[4-(trifluoromethylsulfonyloxy)phenyl]methyl]phenyl] trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6O6S2/c16-14(17,18)28(22,23)26-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)27-29(24,25)15(19,20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLVLFXYEUFYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) can be synthesized through a multi-step process. One common method involves the reaction of methylenebis(4,1-phenylene) with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors may be used to enhance the production rate and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield methylenebis(4,1-phenylene) bis(amine) derivatives, while oxidation reactions can produce quinone derivatives .

Scientific Research Applications

Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethanesulfonate groups into molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) exerts its effects involves the reactivity of the trifluoromethanesulfonate groups. These groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, modifying the structure and properties of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Different Leaving Groups

Methylenebis(4,1-phenylene) bis(sulfamate) (CAS: N/A)
  • Structure : Replaces triflate with sulfamate (-O-SO$2$-NH$2$) groups.
  • Synthesis : Derived from 4,4'-methylenedianiline via sulfamation reactions .
  • Applications : Investigated for enzyme inhibition or as prodrugs due to hydrolytic stability .
N,N'-(Methylenebis(4,1-phenylene))bis(2-cyanoacetamide)
  • Structure: Features cyanoacetamide substituents instead of triflates.
  • Synthesis: Synthesized from 4,4'-methylenedianiline and cyanoacetic acid derivatives under reflux conditions .
  • Reactivity : Acts as a precursor for heterocyclic compounds (e.g., pyridines, chromenes) via cyclization reactions .
  • Applications : Explored for antimicrobial and antiviral activities .

Analogs with Varied Bridging Groups

Propane-2,2-diylbis(4,1-phenylene) Bis(trifluoromethanesulfonate) (CAS: 139725-20-5)
  • Structure : Replaces the methylene bridge with a propane-2,2-diyl group.
  • Molecular Weight : 492.41 g/mol .
4,4'-((1E,1'E)-(Methylenebis(4,1-phenylene))bis(diazene-2,1-diyl))bis(naphthalen-1-ol)
  • Structure : Incorporates azo (-N=N-) linkages and naphthol groups.
  • Applications : Studied for adsorption properties on organic matrices like olive peel, highlighting environmental applications distinct from the triflate compound .

Physicochemical and Functional Comparisons

Compound Substituents Molecular Weight (g/mol) Reactivity Key Applications
Target Compound (CAS: 889676-12-4) Triflate ~470 (estimated) High (leaving group) Organic synthesis
Methylenebis(4,1-phenylene) bis(sulfamate) Sulfamate N/A Moderate Medicinal chemistry
Propane-2,2-diylbis(triflate) (CAS: 139725-20-5) Triflate + propane bridge 492.41 High (steric hindrance) Specialty polymer synthesis
N,N'-(Methylenebis(4,1-phenylene))bis(4-chlorobenzamide) Chlorobenzamide ~400 (estimated) Low (amide stability) Antimicrobial agents

Biological Activity

Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the formula C21H14N2O4C_{21}H_{14}N_2O_4. It is characterized by a methylene bridge connecting two para-phenylene groups, with trifluoromethanesulfonate functional groups that enhance its solubility and reactivity.

Antimicrobial Activity

Research indicates that derivatives of methylenebis compounds exhibit significant antimicrobial properties. For instance, several studies have demonstrated that benzamide derivatives possess anti-bacterial and anti-fungal activities. Specifically, methylenebis compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus fumigatus .

Table 1: Antimicrobial Activity of Methylenebis Compounds

CompoundTarget OrganismActivityReference
Methylenebis(4,1-phenylene)Staphylococcus aureusModerate
Benzamide DerivativeEscherichia coliSignificant
Fluorinated CompoundCandida albicansStrong

Anti-Cancer Potential

Methylenebis compounds have also been investigated for their anti-cancer properties. A study highlighted the ability of related compounds to inhibit mammary carcinogenesis in rat models induced by chemical carcinogens such as DMBA (7,12-dimethylbenz[a]anthracene). The mechanism appears to involve the inhibition of DNA binding by carcinogens, suggesting a chemopreventive role .

Case Study: DMBA-Induced Carcinogenesis
In a controlled study, rats were administered DMBA along with methylenebis derivatives. Results indicated a reduction in the binding of DMBA to DNA in treated rats compared to controls:

  • DMBA Alone: 7.2 pmol/mg DNA
  • DMBA + Methylenebis Compound: 3.5 pmol/mg DNA

This significant reduction suggests that methylenebis compounds may play a role in cancer prevention through the modulation of carcinogen-DNA interactions .

The biological activity of methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) can be attributed to several mechanisms:

  • DNA Interaction : The compound may bind to DNA or interfere with the binding of other harmful agents.
  • Enzyme Inhibition : Certain derivatives have been shown to inhibit cytochrome P450 enzymes, which are involved in drug metabolism and can influence the bioavailability of various therapeutic agents .
  • Cellular Uptake : The trifluoromethanesulfonate groups enhance solubility and cellular uptake, potentially increasing the compound's efficacy in biological systems.

Q & A

Basic: How is methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) synthesized, and what analytical techniques confirm its purity?

The synthesis typically involves functionalizing a methylenebis(4,1-phenylene) backbone with trifluoromethanesulfonate groups via nucleophilic substitution or esterification. For example, copper(II)-mediated cascade dehydrogenation of diphenylmethane derivatives can yield structurally related bis-activated compounds . Purity is confirmed using HPLC (for impurity profiling) and spectroscopic techniques such as FT-IR (to verify sulfonate group presence at ~1350–1450 cm⁻¹ for S=O stretching) and ¹H/¹³C NMR (to confirm aromatic proton environments and methylene bridge integrity) .

Basic: What are the key spectroscopic markers (e.g., FT-IR, NMR) for identifying methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)?

  • FT-IR : Strong absorptions at 1350–1450 cm⁻¹ (asymmetric S=O stretching of trifluoromethanesulfonate) and 1150–1250 cm⁻¹ (symmetric S=O stretching).
  • ¹H NMR : A singlet at δ 4.0–4.5 ppm (methylene bridge protons) and aromatic protons as multiplets in δ 6.8–7.5 ppm .
  • ¹⁹F NMR : A singlet near δ -75 ppm (CF₃ group) .

Advanced: How does the electron-withdrawing nature of trifluoromethanesulfonate groups influence reactivity in cross-coupling reactions?

The trifluoromethanesulfonate (triflate) group is a superior leaving group due to its strong electron-withdrawing effect, which stabilizes transition states in Suzuki-Miyaura or Negishi couplings . This enhances reaction rates and enables arylations under milder conditions compared to halides. Computational studies (e.g., DFT) can quantify the activation energy reduction caused by triflate’s electron-deficient nature .

Advanced: What strategies mitigate hydrolysis of the trifluoromethanesulfonate groups during storage or reactions?

  • Storage : Use desiccants and store under inert atmosphere (N₂/Ar) at −20°C to minimize moisture exposure.
  • Reaction Conditions : Employ anhydrous solvents (e.g., THF, DMF) and molecular sieves . Add proton scavengers (e.g., 2,6-lutidine) to neutralize acidic byproducts that accelerate hydrolysis .

Advanced: How can computational methods predict electronic properties for applications in organic electronics?

Density Functional Theory (DFT) calculates HOMO/LUMO energies, charge transport properties, and dipole moments. For example, methylenebis(4,1-phenylene) derivatives with triflate groups show low LUMO levels (~−3.5 eV), making them suitable as electron-transport layers in OLEDs .

Basic: What are common impurities encountered in synthesis, and how are they characterized?

  • Byproducts : Incomplete triflation (e.g., mono-triflate derivatives) or residual starting materials (e.g., methylenebis(4,1-phenylene) diol).
  • Characterization : LC-MS identifies molecular weights, while ¹H NMR detects proton shifts from unreacted hydroxyl groups. TGA monitors thermal stability deviations caused by impurities .

Advanced: What role does this compound play in synthesizing thermally cross-linkable polymers for optoelectronics?

The triflate groups act as cross-linking sites when heated with vinyl-containing monomers (e.g., FTPA-V or FPCz-V). This forms networked polymers with enhanced thermal stability (>300°C) for hole-transport layers in OLEDs. Reaction progress is tracked via DSC to optimize curing temperatures .

Basic: What solvent systems are optimal for recrystallization to achieve high crystalline purity?

Use mixed solvents like ethanol/water or acetone/hexane for gradient recrystallization. Polar solvents dissolve triflate groups, while non-polar solvents precipitate the product. Monitor crystal growth via polarized microscopy to ensure monoclinic or orthorhombic packing .

Advanced: How do steric effects of the methylenebis backbone influence regioselectivity in nucleophilic substitutions?

The rigid methylenebis(4,1-phenylene) backbone creates steric hindrance, favoring para-substitution over ortho-positions in electrophilic attacks. Steric maps from molecular modeling (e.g., Chem3D) visualize accessibility, guiding ligand design for regioselective catalysis .

Basic: What safety precautions are necessary when handling this compound?

  • PPE : Use nitrile gloves , goggles , and lab coats to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential release of SO₂ or HF during decomposition.
  • Spill Management : Neutralize with calcium carbonate and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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